3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound characterized by the presence of methylsulfanyl groups and a nitrophenyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and methylthiol.
Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and a suitable enone precursor in the presence of a base catalyst.
Methylsulfanyl Addition: Methylthiol is then added to the reaction mixture under controlled conditions to introduce the methylsulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a precursor for drug development.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could influence biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different reactivity and applications.
3,3-Bis(methylsulfanyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a nitro group, potentially altering its chemical properties.
Properties
CAS No. |
81375-97-5 |
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Molecular Formula |
C11H11NO3S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3 |
InChI Key |
ZRMKIXVMEJWMDA-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])SC |
Origin of Product |
United States |
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